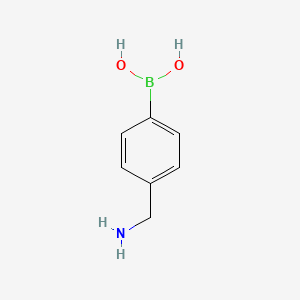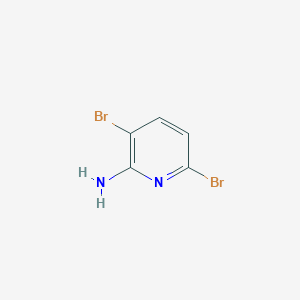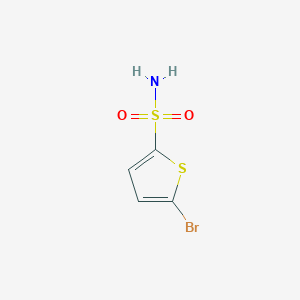
(4-(Aminomethyl)phenyl)boronic acid
Overview
Description
4-(Boc-aminomethyl)benzeneboronic acid is a boc protected phenyl boronic acid used for proteomics research .
Synthesis Analysis
The synthesis of boronic acids into peptides can be achieved through several methods. One approach involves the synthesis of commercially unavailable pinacol-protected boronate ester amino acid building blocks. Another method involves amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .Molecular Structure Analysis
The molecular formula of 4-(N-Boc-aminomethyl)phenylboronic acid is C12H18BNO4 .Chemical Reactions Analysis
Boronic acids have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions . They have also been used in the preparation of chromen-4-ones as DNA-dependent protein kinase inhibitors .Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
(4-(Aminomethyl)phenyl)boronic acid is utilized in the synthesis of boronate affinity materials (BAMs) , which are highly selective for cis-diol containing molecules such as nucleosides and catechols. These BAMs are used for the enrichment of these molecules to improve detection sensitivity and accuracy in various samples .
Sensing Applications
The compound’s ability to interact with diols and strong Lewis bases like fluoride or cyanide anions makes it valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
Due to its selective recognition of cis-diols, (4-(Aminomethyl)phenyl)boronic acid is employed in biological labelling and protein manipulation. This includes the modification of proteins and the labelling of cells for various research purposes .
Separation Technologies
The compound is also used in separation technologies. It can be incorporated into materials such as organic polymer particles, silica spheres, and monolithic columns for the selective enrichment and separation of target molecules from complex mixtures .
Development of Therapeutics
(4-(Aminomethyl)phenyl)boronic acid plays a role in the development of therapeutics. Its pH-responsive capture/release feature is particularly useful in drug delivery systems, where it can be used to control the release of drugs like insulin .
Analytical Methods
The compound is used to create microparticles and polymers that are employed in analytical methods. These materials can be functionalized to detect various analytes, including sugars in fruit juices, NADH, and H2O2, with high sensitivity and specificity .
Synthesis of Organic Polymers
It serves as a building block in the one-pot synthesis of organic polymers. These polymers are designed to have high selectivity and binding capacity for certain molecules, which is critical in the fields of separation, sensing, imaging, diagnostics, and drug delivery .
Catalysis in Organic Reactions
Lastly, (4-(Aminomethyl)phenyl)boronic acid is used as a reagent in catalysis for various organic reactions. This includes rhodium-catalyzed intramolecular amination and palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLUGSVWULTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370203 | |
| Record name | [4-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)phenyl)boronic acid | |
CAS RN |
51239-46-4 | |
| Record name | [4-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)











